6-Ethyl-2,3-dimethylpyridine

Description

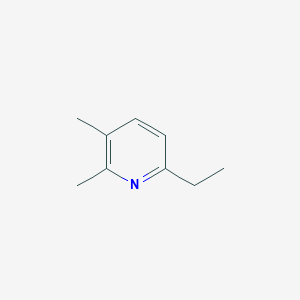

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOOOQAABWPBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163346 | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-01-0 | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethyl-2,3-dimethylpyridine

CAS Number: 1463-01-0

This technical guide provides a comprehensive overview of 6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a plausible synthetic approach based on established pyridine synthesis methodologies, and explores its potential applications, particularly in the context of medicinal chemistry.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₃N, is a colorless to pale yellow liquid.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1463-01-0 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Boiling Point | 143-145 °C | [1] |

| Melting Point | -6 °C | [1] |

| Density | Not available | |

| LogP | 2.4 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Experimental Protocol: Hantzsch Pyridine Synthesis (Proposed)

This protocol is a generalized procedure adapted for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Propionaldehyde

-

Ammonia (aqueous solution, e.g., 28%)

-

Ethanol (or other suitable solvent)

-

Oxidizing agent (e.g., nitric acid, iodine, or air)

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and propionaldehyde in a suitable solvent such as ethanol.

-

Addition of Ammonia: Slowly add an excess of aqueous ammonia to the mixture while stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Formation of Dihydropyridine Intermediate: The initial product of the Hantzsch synthesis is a dihydropyridine derivative.

-

Oxidation: To obtain the aromatic pyridine ring, the dihydropyridine intermediate must be oxidized. This can be achieved by adding an oxidizing agent such as nitric acid or by bubbling air through the reaction mixture, sometimes in the presence of a catalyst.

-

Work-up: Once the oxidation is complete, the reaction mixture is cooled and then neutralized with a base (e.g., sodium hydroxide solution). The aqueous layer is extracted several times with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.

Caption: Proposed Hantzsch synthesis workflow for this compound.

Potential Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. While specific biological activities for this compound are not extensively documented in the provided search results, the broader class of substituted pyridines is known to exhibit a wide range of pharmacological effects.

One notable area of interest is the development of renin inhibitors for the treatment of hypertension.[3][4] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy. The discovery of small molecule renin inhibitors based on a 6-ethyl-2,4-diaminopyrimidine scaffold highlights the potential for ethyl-substituted pyridine derivatives to interact with the active site of the renin enzyme.[3]

Logical Workflow for Renin Inhibitor Drug Discovery

The process of discovering a drug candidate like a renin inhibitor involves a multi-step workflow, starting from initial screening to lead optimization.

Caption: A generalized workflow for the discovery of small molecule inhibitors.

Conclusion

This compound is a pyridine derivative with potential for further investigation, particularly in the field of medicinal chemistry. While detailed experimental protocols and biological activity data are not extensively published, its structural similarity to components of known bioactive molecules suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents. The established methods of pyridine synthesis provide a clear path for its preparation, enabling further research into its properties and applications.

References

Technical Guide: Physicochemical Properties of 6-Ethyl-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 6-Ethyl-2,3-dimethylpyridine. It includes experimental methodologies for molecular weight determination and a visual representation of a common analytical workflow.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for a variety of research and development applications, including reaction stoichiometry, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem, NIST |

| Molecular Weight | 135.21 g/mol | PubChem |

| 135.2062 | NIST | |

| CAS Number | 1463-01-0 | PubChem, NIST |

| IUPAC Name | This compound | PubChem |

| Synonyms | Pyridine, 6-ethyl-2,3-dimethyl- | PubChem[1], NIST |

Experimental Determination of Molecular Weight

The precise determination of a compound's molecular weight is critical for its identification and characterization. Mass spectrometry is the definitive technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound.[2]

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.[3]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column.[4] The separation of the analyte from other components is based on its boiling point and interaction with the stationary phase coating the column.[2][4] The time it takes for the compound to pass through the column is known as its retention time.[2]

-

Ionization: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons (Electron Ionization - EI), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[2]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion will confirm the molecular weight of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly useful for polar molecules, and it can be coupled with liquid chromatography.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion/Injection: The sample solution is introduced into the ESI source at a low flow rate.

-

Ionization: A high voltage is applied to the tip of the capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

-

Mass Analysis and Detection: The ions are then guided into the mass analyzer and detected to generate a mass spectrum, similar to the process in GC-MS.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the determination of molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for molecular weight determination using GC-MS.

References

An In-depth Technical Guide to the Synthesis of 6-Ethyl-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Route: Modified Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a versatile one-pot reaction that involves the condensation of aldehydes and/or ketones with ammonia or an ammonia source to form substituted pyridines.[1] This method is particularly well-suited for the preparation of alkyl-substituted pyridines and is used industrially for the synthesis of compounds like 2-picoline and 5-ethyl-2-methylpyridine.[1]

For the synthesis of 6-Ethyl-2,3-dimethylpyridine, a logical combination of commercially available starting materials would be propanal and 2-butanone , reacting with ammonia in the gas phase over a solid acid catalyst at elevated temperatures.

The proposed reaction is as follows:

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the gas-phase synthesis.

References

An In-depth Technical Guide to 6-Ethyl-2,3-dimethylpyridine

IUPAC Name: 6-Ethyl-2,3-dimethylpyridine

This technical guide provides a comprehensive overview of this compound, a polysubstituted pyridine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₁₃N.[1][2] Its structure consists of a pyridine ring substituted with an ethyl group at the 6-position and two methyl groups at the 2- and 3-positions. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| CAS Number | 1463-01-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC1=NC(=C(C=C1)C)C | PubChem[1] |

| InChI | InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3 | PubChem[1] |

| InChIKey | MMOOOQAABWPBQJ-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 135.104799419 Da | PubChem[1] |

| Monoisotopic Mass | 135.104799419 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Spectroscopic Data

| Spectroscopy Type | Data | Source |

| ¹³C NMR | A ¹³C NMR spectrum is available. | PubChem[1] |

| ¹H NMR | Experimental data not available. | |

| Mass Spectrometry | Experimental data not available. A mass spectrum for the isomer 3-ethyl-2,6-dimethylpyridine shows a molecular ion peak at m/z 135. | PubChem[3] |

| Infrared (IR) Spectroscopy | Experimental data not available. |

Synthesis of Polysubstituted Pyridines

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of polysubstituted pyridines can be achieved through various established methods. One such versatile method is the Bohlmann-Rahtz pyridine synthesis.[4] This reaction involves the condensation of an enamine with a β-ketoester or a 1,3-dicarbonyl compound, followed by cyclization and aromatization.

General Experimental Protocol: Modified Bohlmann-Rahtz Synthesis

This protocol describes a general one-pot, three-component synthesis of polysubstituted pyridines and can be adapted for the synthesis of this compound.[4]

Materials:

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Enamine (derived from an appropriate ketone and a secondary amine)

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of the β-ketoester (1 equivalent), the enamine (1 equivalent), and ammonium acetate (1.5 equivalents) is dissolved in ethanol.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.

To synthesize this compound using this approach, appropriate precursors would be required to introduce the ethyl and dimethyl substitutions at the desired positions of the pyridine ring.

Relevance in Drug Development and Medicinal Chemistry

The pyridine scaffold is a prominent structural motif in a vast number of pharmaceuticals and biologically active compounds.[5] Its presence is often associated with favorable pharmacokinetic properties and the ability to engage in various biological interactions. While specific biological activity for this compound is not extensively documented, the general importance of substituted pyridines in drug discovery is well-established.

Polysubstituted pyridines are known to exhibit a wide range of biological activities, including but not limited to:

-

Antihypertensive agents: The dihydropyridine class of calcium channel blockers, such as nifedipine and amlodipine, are based on a substituted pyridine core.

-

Antimicrobial agents: Many pyridine derivatives have shown potent antibacterial and antifungal properties.

-

Anticancer agents: The pyridine ring is a key component in several kinase inhibitors and other anticancer drugs.

-

Central Nervous System (CNS) active agents: The structural diversity of substituted pyridines has been exploited to develop drugs targeting various CNS receptors and enzymes.

The specific substitution pattern of this compound, with its combination of alkyl groups, may confer specific lipophilicity and steric properties that could be explored for potential biological targets. Further research into the biological evaluation of this compound is warranted to uncover its potential therapeutic applications.

Experimental and Characterization Workflow

The synthesis and characterization of a novel polysubstituted pyridine like this compound typically follows a structured workflow to ensure the purity and correct structural assignment of the final compound.

Caption: General workflow for the synthesis, characterization, and evaluation of a polysubstituted pyridine.

This guide provides a foundational understanding of this compound based on currently available scientific information. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

- 1. This compound | C9H13N | CID 73837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 6-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. Pyridine, 3-ethyl-2,6-dimethyl- | C9H13N | CID 90190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-Ethyl-2,3-dimethylpyridine

Introduction

6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative, belongs to a class of heterocyclic aromatic organic compounds. Its molecular structure, characterized by a pyridine ring with ethyl and methyl substituents, dictates its physicochemical properties. This document provides a comprehensive overview of the known physical properties of this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes computed values and data from related compounds to provide a comparative context.

Compound Identification

A clear and unambiguous identification of a chemical substance is foundational for any scientific investigation. Various nomenclature and registry systems are used to classify this compound.

Caption: Figure 1. Logical relationship of chemical identifiers.

Quantitative Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development. While extensive experimental data for this compound is not widely published, computed properties from reliable databases offer valuable estimates.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13N | PubChem[1], NIST[2] |

| Molecular Weight | 135.21 g/mol | PubChem (Computed)[1] |

| 135.2062 g/mol | NIST[2] | |

| CAS Registry Number | 1463-01-0 | PubChem[1], NIST[2] |

| IUPAC Name | This compound | PubChem (Computed)[1] |

| XLogP3-AA | 2.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Kovats Retention Index | 1094 (Semi-standard non-polar) | PubChem (Experimental)[1] |

Experimental Protocols for Property Determination

The determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments relevant to organic compounds like substituted pyridines.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity.[3] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[3]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus (e.g., Mel-Temp).[3][4]

-

Heating: The heating medium (e.g., mineral oil in a Thiele tube or a metal block) is heated gradually. For an unknown sample, a rapid initial heating can determine an approximate melting point.[3][4]

-

Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[3][6]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[4][5] The melting point is reported as the range T1-T2.

Caption: Figure 2. Experimental workflow for melting point determination.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Sample Preparation: Add approximately 0.2-0.3 mL of the liquid into a small test tube or a Durham tube.

-

Capillary Inversion: Place a melting point capillary tube (sealed end up) into the liquid.[7]

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a microburner.[7]

-

Observation: As the liquid heats, air will escape from the capillary tube. Once the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] The barometric pressure should also be recorded.

Density Determination (Volumetric Method)

Density is the mass of a substance per unit volume (ρ = m/V).[8] It is temperature-dependent and is a fundamental property for material characterization.

Protocol:

-

Mass Measurement of Container: Weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 5.00 mL) on an analytical balance and record its mass (m1).[8]

-

Filling: Carefully fill the container with the liquid sample up to the calibration mark. Ensure there are no air bubbles.

-

Mass Measurement of Sample: Weigh the container with the liquid and record the total mass (m2).

-

Temperature Control: The temperature of the liquid should be recorded, as density varies with temperature.[8]

-

Calculation: The mass of the liquid is (m = m2 - m1). The density is calculated by dividing the mass of the liquid by its known volume (V). The process should be repeated to ensure precision.[9]

References

- 1. This compound | C9H13N | CID 73837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 6-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. chemistry-online.com [chemistry-online.com]

Spectroscopic Analysis of 6-Ethyl-2,3-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Ethyl-2,3-dimethylpyridine. Due to the limited availability of public spectroscopic data for this specific compound, this document serves as a template outlining the standard methodologies and data presentation formats used in such analyses. The provided experimental protocols and data table structures can be utilized once the relevant spectral data is acquired.

Molecular Structure

An In-depth Technical Guide to the NMR Spectra of 6-Ethyl-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 6-Ethyl-2,3-dimethylpyridine. Due to the limited availability of experimental spectra in public databases, this document leverages high-quality predicted data to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this compound. The information herein is crucial for structural elucidation, purity assessment, and understanding the electronic environment of the molecule.

¹H and ¹³C NMR Spectral Data (Predicted)

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions were generated using advanced computational algorithms. It is important to note that while these predictions are highly reliable, minor deviations may be observed when compared with experimental data due to solvent effects, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.29 | d | 7.5 |

| H-5 | 6.88 | d | 7.5 |

| -CH₂- (ethyl) | 2.75 | q | 7.6 |

| 2-CH₃ | 2.45 | s | - |

| 3-CH₃ | 2.28 | s | - |

| -CH₃ (ethyl) | 1.28 | t | 7.6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom(s) | Chemical Shift (δ, ppm) |

| C-6 | 160.5 |

| C-2 | 155.0 |

| C-4 | 135.8 |

| C-3 | 129.5 |

| C-5 | 120.3 |

| -CH₂- (ethyl) | 28.7 |

| 2-CH₃ | 22.8 |

| 3-CH₃ | 18.5 |

| -CH₃ (ethyl) | 14.2 |

Structural Assignment and Visualization

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

An In-depth Technical Guide to the Mass Spectrometry of 6-Ethyl-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data available for 6-Ethyl-2,3-dimethylpyridine. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound or related pyridine derivatives. This document outlines the expected mass spectral behavior of this compound, details the experimental protocols for its analysis, and presents available quantitative data.

Compound Information

This compound is an alkyl-substituted pyridine with the following key identifiers:

| Property | Value |

| Chemical Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol [1] |

| CAS Number | 1463-01-0[1] |

| IUPAC Name | This compound[1] |

Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For the purpose of this guide, and to illustrate the expected fragmentation, data from closely related isomers and general principles of pyridine fragmentation will be used.

Expected Fragmentation Pattern

The fragmentation of alkylpyridines in EI-MS is characterized by several key processes:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 135 for this compound.

-

Benzylic Cleavage: The most common fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the formation of a stable tropylium-like ion. For this compound, the primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from the ethyl group.

-

Loss of H Radical: Loss of a hydrogen radical from the molecular ion can also occur.

-

Ring Cleavage: Fragmentation of the pyridine ring itself can lead to smaller charged species.

Based on these principles, the following major fragments are anticipated for this compound:

| m/z | Proposed Fragment | Description |

| 135 | [C₉H₁₃N]⁺˙ | Molecular Ion |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (Benzylic cleavage) |

| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

The base peak in the spectrum is likely to be the fragment resulting from the most stable carbocation formation, which is often the result of benzylic cleavage.

Experimental Protocols

The following describes a typical experimental protocol for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

4.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration should be optimized to avoid overloading the GC column and mass spectrometer, typically in the range of 1-10 µg/mL.

4.2. Gas Chromatography (GC)

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to introduce a small amount of the sample onto the column.

-

Injector Temperature: 250 °C to ensure rapid volatilization of the analyte.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.

Below is a workflow diagram for the GC-MS analysis:

References

The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility have made it a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the core methodologies for the synthesis of substituted pyridines, detailed experimental protocols, and their applications in drug discovery, with a focus on their role as modulators of key signaling pathways.

Classical Synthetic Methodologies

Several named reactions have become foundational in the synthesis of the pyridine core, each offering a unique approach to constructing this essential heterocycle.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[2][3] This method is highly versatile for the preparation of symmetrically substituted pyridines.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

The following is a general procedure for the synthesis of 1,4-dihydropyridines, which are precursors to substituted pyridines.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol)

-

Oxidizing agent (e.g., ceric ammonium nitrate, CAN) for aromatization (optional, in a subsequent step)[4]

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.

-

The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

-

The crude product is then washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization to yield the 1,4-dihydropyridine.[4]

-

For the synthesis of the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent until the starting material is consumed (monitored by TLC).

Quantitative Data: Hantzsch Pyridine Synthesis Yields

The yield of the Hantzsch synthesis can be influenced by the choice of catalyst and reaction conditions.

| Catalyst/Conditions | Aldehyde | β-ketoester | Yield (%) | Reference |

| p-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous micelles | Benzaldehyde | Ethyl acetoacetate | 96 | [2][4] |

| Ceric Ammonium Nitrate (CAN), solvent-free, room temperature | 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | Good to excellent | [4] |

| Hydrotalcites (solid base catalyst), acetonitrile, room temperature | Benzaldehyde | Ethyl acetoacetate | 61 | [5] |

| Microwave irradiation, EtOH-H₂O | Benzaldehyde | Ethyl acetoacetate | High | [6] |

Experimental Workflow: Hantzsch Pyridine Synthesis

Chichibabin Pyridine Synthesis and Amination

The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings, often at high temperatures over a catalyst.[7] A related and more widely known reaction is the Chichibabin amination, which introduces an amino group at the 2-position of a pyridine ring using sodium amide or a similar strong base.[5][8]

Experimental Protocol: Chichibabin Amination of Pyridine

The following protocol describes a modified Chichibabin amination under milder conditions.[9]

Materials:

-

Pyridine

-

Primary amine (e.g., n-butylamine)

-

Sodium hydride (NaH)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure:

-

To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.

-

Add the primary amine (2 equivalents) to the mixture at room temperature.

-

Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.[9]

-

After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂).

-

Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

-

The crude product can be purified by column chromatography to yield the 2-aminopyridine derivative.[9]

Quantitative Data: Chichibabin Amination Yields

Yields for a modified Chichibabin reaction are presented below.

| Pyridine Substrate | Amine | Yield (%) | Reference |

| Pyridine | n-Butylamine | 93 | [9][10] |

| Pyridine | n-Butylamine (65 °C, 18h) | 95 | [10] |

| 2,2'-Bipyridine | n-Butylamine | Good yields (double amination) | [9] |

| 4-tert-butylpyridine | Sodium amide | 11 (amination), 89 (dimerization) | [11] |

Experimental Workflow: Chichibabin Amination

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[12][13]

Experimental Protocol: Kröhnke Pyridine Synthesis

A general procedure for the Kröhnke synthesis is as follows.

Materials:

-

α-Pyridinium methyl ketone salt

-

α,β-Unsaturated carbonyl compound

-

Ammonium acetate

-

Solvent (e.g., acetic acid or methanol)

Procedure:

-

The α-pyridinium methyl ketone salt is prepared by reacting an α-haloketone with pyridine.

-

In a reaction vessel, the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) are dissolved in a solvent such as glacial acetic acid or methanol.

-

Ammonium acetate (a source of ammonia) is added in excess.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC.

-

After cooling, the reaction mixture is often poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by chromatography or recrystallization.[13][14]

Quantitative Data: Kröhnke Pyridine Synthesis Yields

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-acetylthiophene-derived α-pyridinium acyl ketone | Michael acceptor | Functionalized pyridine | 60 (overall) | [13] |

| Aryl aldehyde | 2 equivalents of 2-acetylpyridine | 4'-aryl-2,2':6',2''-terpyridines | High | [13] |

Logical Relationship: Kröhnke Synthesis Mechanism

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[1][15] An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, offering a greener and more efficient route.[11][16]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

The following is a protocol for a modern, environmentally friendly Guareschi-Thorpe synthesis.[11]

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Alkyl cyanoacetate or cyanoacetamide

-

Ammonium carbonate

-

Solvent (e.g., water or a water/ethanol mixture)

Procedure:

-

In a round-bottom flask, a mixture of the 1,3-dicarbonyl compound (1 equivalent), the alkyl cyanoacetate or cyanoacetamide (1 equivalent), and ammonium carbonate (1-2 equivalents) is prepared in the chosen solvent.[11]

-

The mixture is stirred at a temperature of around 80 °C for a specified time.

-

The reaction progress can be monitored by TLC.

-

Often, the product precipitates from the reaction medium upon cooling.

-

The solid product is collected by filtration, washed with water, and dried. This simple work-up often yields a product of high purity.[11][16]

Quantitative Data: Guareschi-Thorpe Synthesis Yields

| 1,3-Dicarbonyl | Cyano-reagent | Yield (%) | Reference |

| Ethyl acetoacetate | Ethyl cyanoacetate | High | [11][16] |

| Various β-ketoesters | 2-Cyanoacetamide | Good to excellent | [17] |

| 2,4-dioxo-carboxylic acid ethyl esters | Ethyl 3-amino-3-iminopropionate hydrochloride | 60-79 | [18] |

Applications in Drug Discovery

Substituted pyridines are integral to a multitude of drugs across various therapeutic areas. Their ability to act as bioisosteres for phenyl rings and engage in specific interactions with biological targets makes them highly valuable in drug design.

Substituted Pyridines as Kinase Inhibitors

Many small-molecule kinase inhibitors feature a pyridine core, which often serves as a scaffold for positioning key pharmacophoric groups that interact with the ATP-binding pocket of the kinase. Gefitinib and Imatinib are prominent examples.

Gefitinib Signaling Pathway

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[19][20] It competitively binds to the ATP-binding site of EGFR, blocking the downstream signaling pathways that promote cell proliferation and survival.[9][21]

Imatinib Signaling Pathway

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It targets the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase responsible for driving the proliferation of cancer cells in CML.[22][23]

Quantitative Data: Pyridine-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 12 | PIM-1 | 14.3 | [24] |

| Staurosporine (control) | PIM-1 | 16.7 | [24] |

| Compound 7b | PIM-1 | 18.9 | [25] |

| Compound 4k | PIM-1 | 21.2 | [25] |

| Compound 26 | VRK1 | ~150 | [26] |

Substituted Pyridines as Dopamine Transporter (DAT) Inhibitors

Substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.[13][27] DAT inhibitors are being investigated for the treatment of various neurological and psychiatric disorders.

Dopamine Transporter (DAT) Inhibition Pathway

DAT inhibitors block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine signaling.[22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Kröhnke Pyridine Synthesis [drugfuture.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ecofriendly microwave assisted synthesis of some new pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 21. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 22. droracle.ai [droracle.ai]

- 23. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. baranlab.org [baranlab.org]

- 25. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]

A Technical Guide to Historical Synthesis Methods for Lutidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Lutidines, as dimethyl-substituted derivatives of pyridine, are a class of heterocyclic compounds with significant utility in organic synthesis, pharmaceuticals, and materials science.[1] Their function ranges from non-nucleophilic bases in synthesis to key intermediates in the production of agrochemicals and active pharmaceutical ingredients (APIs) like the anti-coccidiostat Clopidol and the antibiotic Cefpiramide acid.[1][2][3] The historical development of synthetic routes to these valuable scaffolds reflects the broader evolution of heterocyclic chemistry. This guide provides an in-depth review of the core historical methods for synthesizing lutidine derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[4] It typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[4][5][6][7] This method is particularly effective for producing symmetrically substituted pyridines.

A laboratory route for 2,6-lutidine involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to yield a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine.[8][9] This intermediate undergoes hydrolysis and subsequent decarboxylation to form the final product.[8][9]

Quantitative Data: Hantzsch Synthesis of Lutidine Precursors

| Reactant 1 (2 eq.) | Reactant 2 (1 eq.) | Nitrogen Source | Oxidizing Agent | Product | Yield | Ref. |

| Ethyl Acetoacetate | Formaldehyde | Ammonia | Nitric Acid / H₂SO₄ | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | < 36% (overall) | [10] |

| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Ferric Chloride | Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 96% | [4] |

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is adapted from the general Hantzsch synthesis principles described in Organic Syntheses.[11][12]

-

Preparation: In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate.

-

Reaction: To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% formaldehyde, followed by the slow, dropwise addition of 205 g (3.0 moles) of concentrated ammonium hydroxide while maintaining the temperature below 30°C with ice cooling.

-

Incubation: Allow the mixture to stand at room temperature for 48 hours, during which the dihydropyridine product will crystallize.

-

Isolation: Filter the crystalline mass and wash it with a 1:1 mixture of ethanol and water until the washings are colorless.

-

Drying: Dry the product in the air. The typical yield is approximately 85-90% of the theoretical amount based on the formaldehyde used. The product melts at 183-185°C.

-

Oxidation & Decarboxylation (Subsequent Steps): The resulting dihydropyridine can be oxidized using nitric acid and sulfuric acid, followed by hydrolysis and decarboxylation to yield 2,6-lutidine.[10]

Workflow Visualization: Hantzsch Synthesis

Caption: General workflow for the Hantzsch pyridine synthesis.

Chichibabin Pyridine Synthesis

Developed by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at high temperatures over a solid acid catalyst.[13][14][15] It is a highly versatile and economically significant gas-phase reaction used for the large-scale industrial production of various lutidines and other alkylpyridines.[14][15] For instance, the reaction of formaldehyde, acetone, and ammonia is a common industrial route to 2,6-lutidine.[8]

Quantitative Data: Chichibabin Synthesis of Lutidines

| Carbonyl Source(s) | Nitrogen Source | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Ref. |

| Acetaldehyde, Formaldehyde (as Acetal) | Ammonia | Alumina (Al₂O₃) | 350 - 500 | 3,5-Lutidine & other pyridines | 31% (overall) | [13] |

| Acetone, Formaldehyde | Ammonia | Not specified | High Temp | 2,6-Lutidine | Industrial Scale | [8] |

| Acrolein, Propionaldehyde | Ammonia | Oxide Catalyst | 350 - 500 | 3-Methylpyridine (major), Lutidines | Not specified | [14][15] |

Experimental Protocol: Gas-Phase Synthesis of 2,6-Lutidine

This protocol describes a general industrial process, as detailed laboratory procedures are less common for this high-temperature method.

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a solid acid catalyst, typically silica-alumina.[14][15]

-

Reactant Feed: A gaseous mixture of acetone, formaldehyde, and ammonia is continuously fed into the reactor. The molar ratios of the reactants are optimized to maximize the yield of the desired lutidine isomer.

-

Reaction Conditions: The reactor is maintained at a high temperature, generally between 350°C and 500°C, and at a controlled pressure.[14][15]

-

Product Collection: The effluent gas stream from the reactor, containing the lutidine product, unreacted starting materials, and byproducts, is cooled to condense the liquid components.

-

Purification: The condensed liquid mixture is then subjected to fractional distillation to separate the 2,6-lutidine from other isomers (e.g., picolines) and byproducts.

Workflow Visualization: Chichibabin Synthesis

References

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. exsyncorp.com [exsyncorp.com]

- 3. nbinno.com [nbinno.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 9. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 10. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 11. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. thieme.de [thieme.de]

- 14. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]

Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical and computational methodologies pivotal to the study of pyridine derivatives in modern drug development. Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure for designing targeted therapies. This guide provides a comprehensive overview of the key in silico techniques used to predict and analyze the biological activity of pyridine derivatives, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT). Detailed experimental protocols, structured quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively leverage these computational tools.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] This approach is instrumental in predicting the activity of novel pyridine derivatives, optimizing lead compounds, and understanding the structural features crucial for therapeutic efficacy.

Data Presentation: QSAR Model Performance for Pyridine Derivatives

The following table summarizes the statistical performance of various QSAR models developed for different classes of pyridine derivatives, highlighting their predictive power.

| Model Type | Target/Activity | No. of Compounds | R² (Training Set) | Q² (Test Set) | Reference |

| Multiple Linear Regression (MLR) | Anticancer (HeLa cells) | 30 | 0.808 | 0.908 | [3] |

| Multiple Linear Regression (MLR) | RIPK2 Inhibitors | 50 (38 training, 12 test) | 0.855 - 0.884 | 0.770 - 0.820 | [4] |

| 3D-QSAR (CoMFA) | Anticancer | - | - | - | [4] |

| Not Specified | Antioxidant Activity | - | - | - | [5] |

Note: R² (Coefficient of Determination) indicates the goodness of fit for the training set, while Q² (Cross-validated R²) measures the predictive ability of the model on an external test set. Higher values indicate a more robust model.

Logical Relationship in QSAR Modeling

The following diagram illustrates the fundamental logic of a QSAR model, where molecular descriptors are used to predict biological activity.

Caption: Logical workflow of a Quantitative Structure-Activity Relationship (QSAR) model.

Experimental Protocol: Building a QSAR Model

This protocol outlines the key steps for developing a robust QSAR model for pyridine derivatives.[6][7][8]

-

Data Set Collection and Preparation:

-

Compile a dataset of pyridine derivatives with experimentally determined biological activities (e.g., IC50, Ki) against a specific target.[8] Ensure the data is from a consistent experimental source.

-

Draw the 2D structures of all molecules using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Descriptor Calculation:

-

Use software like PaDEL-Descriptor, Dragon, or MOE to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, physicochemical, and electronic descriptors).

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.[9]

-

-

Model Development:

-

Employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR equation.[10]

-

Use variable selection techniques (e.g., stepwise regression, genetic algorithms) to identify the most relevant descriptors and avoid overfitting.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Use the test set to evaluate the model's predictive power on compounds not used in its development.

-

Y-Randomization: Randomly shuffle the biological activity data multiple times and rebuild the model. A significant drop in the model's performance indicates that the original model is not due to chance correlation.[8]

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11] For pyridine derivatives, this method is crucial for elucidating binding modes, predicting binding affinities, and guiding structure-based drug design efforts.

Data Presentation: Molecular Docking of Pyridine Derivatives

This table presents a summary of binding affinities and key interactions of pyridine derivatives with various protein targets, as determined by molecular docking studies.

| Pyridine Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Novel Pyridine Derivatives | EGFR | -7.3 | Glu461, Lys614, Gly615 | [1][12] |

| Dicarboximide Derivatives | Acetylcholinesterase (AChE) | -11.6 | Glu198 | [13] |

| Terpyridine | Coronavirus SARS-CoV-2 Proteins | -8.8 | - | [14] |

| Pyridine Oximes | Thrombin | - | - | [15] |

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for docking a pyridine derivative to a protein target, such as the Epidermal Growth Factor Receptor (EGFR), using AutoDock Tools and AutoDock Vina.[7][16][17][18]

-

Software and Prerequisites:

-

AutoDock Tools (ADT) for preparing files.

-

AutoDock Vina for performing the docking.

-

A PDB file of the target protein (e.g., EGFR, PDB ID: 1M17).

-

The 3D structure of the pyridine derivative ligand in a suitable format (e.g., .mol2, .sdf).

-

-

Receptor Preparation:

-

Open the PDB file in ADT.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared receptor in PDBQT format (receptor.pdbqt).

-

-

Ligand Preparation:

-

Open the ligand file in ADT.

-

Detect the root and define the number of rotatable bonds (torsions).

-

Save the prepared ligand in PDBQT format (ligand.pdbqt).

-

-

Grid Box Generation:

-

In ADT, load the prepared receptor.

-

Define the search space (grid box) by specifying its center and dimensions. The box should be large enough to encompass the active site of the protein.

-

Save the grid parameter file.

-

-

Configuration File:

-

Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Example conf.txt:

-

-

Running AutoDock Vina:

-

Open a terminal or command prompt.

-

Execute the following command: vina --config conf.txt --log docking_log.txt

-

-

Analysis of Results:

-

The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to analyze hydrogen bonds, hydrophobic interactions, and other key binding features.

-

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19] It is employed to calculate a wide range of properties for pyridine derivatives, including optimized geometries, electronic properties (HOMO-LUMO energies), and vibrational frequencies, which provide insights into their reactivity and stability.[16][19]

Data Presentation: Calculated Electronic Properties of Pyridine Derivatives

This table showcases key electronic properties of pyridine derivatives calculated using DFT, which are often correlated with their reactivity and biological activity.

| Pyridine Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Nitro Derivatives of Pyridine | B3LYP/6-31G(d,p) | - | - | - | [19] |

| Halo-derivatives of Pyridine | B3LYP/6-31+G* | - | - | - | [20] |

| Various Pyridine Derivatives | B3LYP/LanL2DZ | - | - | - | [11] |

| Pyridinyl Phosphonates | B3LYP/6-311++G(d,p) | - | - | 3.605 | [16] |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding charge transfer and reactivity. The energy gap (LUMO - HOMO) is an indicator of chemical stability.

Experimental Protocol: DFT Calculation with Gaussian

This protocol describes a typical workflow for performing a geometry optimization and electronic property calculation for a pyridine derivative using the Gaussian software package.[21][22]

-

Input File Creation:

-

Build the initial 3D structure of the pyridine derivative using software like GaussView.

-

Create a Gaussian input file (.gjf or .com) with the following sections:

-

Route Section (#): Specifies the calculation type, method, and basis set. For a geometry optimization followed by frequency calculation, a typical route section would be: #p opt freq b3lyp/6-311++g(d,p).

-

Title Section: A brief description of the calculation.

-

Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

-

Molecular Specification: The Cartesian coordinates of all atoms.

-

-

-

Running the Calculation:

-

Submit the input file to Gaussian for execution.

-

-

Analysis of Output:

-

Geometry Optimization: Check the output file for the message "Optimization completed." to ensure the calculation converged to a stationary point.

-

Frequency Analysis: Verify that there are no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

-

Electronic Properties: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.

-

Molecular Orbitals and Electrostatic Potential: Use GaussView to visualize the shapes of the molecular orbitals and map the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites.

-

Signaling Pathways and Integrated Workflows

Understanding how pyridine derivatives exert their therapeutic effects often involves elucidating their impact on cellular signaling pathways. Furthermore, the theoretical studies described above are typically integrated into a larger computational drug design workflow.

EGFR Signaling Pathway Inhibition

Many pyridine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][12] The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Caption: Inhibition of the EGFR signaling pathway by a pyridine derivative.

Integrated Computational Drug Design Workflow

The theoretical methods discussed in this guide are integral parts of a larger workflow in computer-aided drug design (CADD).[23][24] The following diagram outlines a typical workflow for the discovery and optimization of pyridine-based drug candidates.

Caption: An integrated workflow for computational drug design of pyridine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mhggroupberkeley.com [mhggroupberkeley.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Docking — meeko documentation [meeko.readthedocs.io]

- 8. neovarsity.org [neovarsity.org]

- 9. google.com [google.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meilerlab.org [meilerlab.org]

- 21. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of substituted pyridines, molecules of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, and understanding their electronic properties is crucial for rational drug design and the development of novel functional materials. This document details the theoretical background, computational methodologies, and complementary experimental protocols used to investigate these important heterocyclic compounds.

Introduction to Quantum Chemical Calculations for Substituted Pyridines

Quantum chemical calculations have emerged as a powerful tool to elucidate the structure, reactivity, and electronic properties of substituted pyridines at the atomic level. These computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic transitions, and various other properties that are often challenging or time-consuming to determine experimentally.

The strategic placement of substituents on the pyridine ring can dramatically alter its electronic landscape, influencing properties such as basicity (pKa), nucleophilicity, and the molecule's ability to interact with biological targets.[1] By modeling these effects, researchers can gain insights into structure-activity relationships (SAR) and guide the synthesis of new compounds with desired characteristics.

Theoretical Methodologies: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules like substituted pyridines due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Computational Protocol for DFT Calculations

A typical DFT calculation on a substituted pyridine involves the following steps:

-

Molecular Structure Input: The initial 3D coordinates of the substituted pyridine molecule are generated using a molecular builder.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation. This is a crucial step to obtain a structure that corresponds to a minimum on the potential energy surface.[2]

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[3]

-

Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.[2][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the study of charge transfer interactions and hyperconjugation.[5][6]

-

Calculation of Molecular Properties: Properties such as dipole moment, polarizability, and electrostatic potential can be computed to understand the molecule's interaction with its environment.[7]

-

A widely used and reliable level of theory for calculations on substituted pyridines is the B3LYP functional combined with the 6-311+G(d,p) or 6-311++G(d,p) basis sets.[4][7][8][9][10] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for systems with lone pairs and potential for hydrogen bonding.

Below is a diagram illustrating the typical workflow for a DFT calculation on a substituted pyridine.

Key Calculated Properties and Their Significance

Quantum chemical calculations can provide a wealth of quantitative data that correlates with experimental observations and aids in the interpretation of a molecule's behavior.

Electronic Properties

The electronic properties of substituted pyridines are highly sensitive to the nature and position of the substituents. Electron-donating groups (EDGs) like -NH2 and -OCH3 increase the electron density on the pyridine ring, particularly at the ortho and para positions, and raise the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs) such as -NO2 and -CN decrease the electron density and lower the energy of the LUMO.

Table 1: Calculated Electronic Properties of Monosubstituted Pyridines (B3LYP/6-311+G(d,p))

| Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| H (Unsubstituted) | -6.89 | -0.54 | 6.35 | 2.22 |

| 4-NH2 | -5.85 | -0.21 | 5.64 | 3.98 |

| 4-OCH3 | -6.23 | -0.35 | 5.88 | 2.95 |

| 4-CH3 | -6.55 | -0.42 | 6.13 | 2.58 |

| 4-Cl | -6.98 | -0.89 | 6.09 | 0.75 |

| 4-CN | -7.54 | -1.58 | 5.96 | 1.54 |

| 4-NO2 | -7.89 | -2.11 | 5.78 | 1.87 |

Note: The values presented in this table are representative and may vary slightly depending on the specific computational setup.

Acidity and Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter, particularly in the context of drug development, as it influences a molecule's charge state at physiological pH. The pKa of a substituted pyridine can be calculated with good accuracy using thermodynamic cycles that combine gas-phase and solvation free energies.[11][12] The inclusion of explicit water molecules in the calculation can improve the accuracy of the predicted pKa values.[11]

Experimental Protocols

Computational results are most powerful when validated and complemented by experimental data. This section outlines key experimental techniques used to characterize substituted pyridines.

Synthesis of Substituted Pyridines

A variety of synthetic methods exist for the preparation of substituted pyridines. The choice of method depends on the desired substitution pattern.

General Protocol for the Synthesis of 4-Alkylpyridines via Minisci Reaction:

This protocol is a modification of classic Minisci reactions, enabling selective C-4 alkylation.[13]

-

Preparation of the Blocked Pyridine: To a solution of pyridine in a suitable solvent, add a blocking group reagent (e.g., a maleate derivative) to protect the 2 and 6 positions.

-

Minisci Decarboxylative Alkylation: To the solution of the blocked pyridine, add the corresponding carboxylic acid, a silver nitrate catalyst (AgNO3), and an oxidant such as ammonium persulfate ((NH4)2S2O8). The reaction is typically carried out in a biphasic solvent system (e.g., DCE:H2O) at elevated temperatures (e.g., 50 °C).

-

Removal of the Blocking Group: After the alkylation is complete, the blocking group is removed, often by treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Purification: The final product is purified using standard techniques such as column chromatography.

Spectroscopic Characterization

4.2.1. FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a valuable tool for identifying functional groups and probing the bonding environment within a molecule. The experimental spectra can be compared with the vibrational frequencies calculated using DFT to aid in the assignment of spectral bands.[14][15][16]

Experimental Protocol:

-

FT-IR Spectroscopy: Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm-1.[14]

-

FT-Raman Spectroscopy: Solid samples are placed directly in the sample holder of an FT-Raman spectrometer. The spectrum is recorded using a laser excitation source (e.g., 1064 nm) in the range of 3500-100 cm-1.[14]

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for a 4-Substituted Pyridine

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311+G(d,p)) |

| C-H stretch (aromatic) | 3100-3000 | 3150-3050 |

| C=N stretch (ring) | 1600-1580 | 1610-1590 |

| C=C stretch (ring) | 1580-1430 | 1590-1440 |

| C-H in-plane bend | 1300-1000 | 1310-1010 |

| C-H out-of-plane bend | 900-675 | 910-685 |

Note: The exact frequencies will depend on the specific substituent.

Electrochemical Characterization

4.3.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox properties of substituted pyridines, providing information on their oxidation and reduction potentials. These experimental values can be correlated with the calculated HOMO and LUMO energies.[1][17]

Experimental Protocol:

-